molecular formula C60H120O2 B14235687 Nonacosyl hentriacontanoate CAS No. 478309-25-0

Nonacosyl hentriacontanoate

Cat. No.: B14235687
CAS No.: 478309-25-0
M. Wt: 873.6 g/mol
InChI Key: QFXRQLNQFXQWIQ-UHFFFAOYSA-N
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Description

Nonacosyl hentriacontanoate is a long-chain ester derived from nonacosyl alcohol (C29H60O) and hentriacontanoic acid (C31H62O2), yielding a molecular formula of C60H120O2 and a calculated molecular weight of 872 g/mol. It is isolated from Caesalpinia millettii, a plant species studied for its diverse chemical constituents . As a natural wax ester, it likely contributes to plant cuticle formation, offering hydrophobicity and structural integrity. Despite its biological relevance, empirical data on its physical properties (e.g., melting point, solubility) remain scarce, necessitating inferences from structurally similar compounds.

Properties

CAS No.

478309-25-0

Molecular Formula

C60H120O2

Molecular Weight

873.6 g/mol

IUPAC Name

nonacosyl hentriacontanoate

InChI

InChI=1S/C60H120O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60(61)62-59-57-55-53-51-49-47-45-43-41-39-37-35-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-59H2,1-2H3

InChI Key

QFXRQLNQFXQWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacosyl hentriacontanoate can be synthesized through esterification reactions. One common method involves the reaction of nonacosyl alcohol with hentriacontanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors to maintain a steady production rate. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: Nonacosyl hentriacontanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of nonacosyl alcohol and hentriacontanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

Major Products:

    Hydrolysis: Nonacosyl alcohol and hentriacontanoic acid.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Nonacosyl hentriacontanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in natural waxes and its potential biological functions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its waxy properties.

Mechanism of Action

The mechanism of action of nonacosyl hentriacontanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require controlled release of active ingredients.

Comparison with Similar Compounds

Table 1: Comparative Data of Long-Chain Esters

Compound Name CAS No. Molecular Formula Molecular Weight Key Properties/Source
This compound Not Available C60H120O2 872 (calculated) Natural isolate from Caesalpinia millettii
Methyl Dotriacontanoate 41755-79-7 C33H66O2 494.88 Synthetic; limited toxicological data
Ethyl Dotriacontanoate 29030-82-8 C34H68O2 497.36 Research use; discrepancies in MW data
Propyl Hentriacontanoate Not Available C34H68O2* 497.36 Synthetic/industrial applications
Butyl Triacontanoate Not Available C34H68O2* 497.36 Potential surfactant or lubricant

*Inferred molecular formulas based on nomenclature; molecular weights in may contain inconsistencies.

Structural and Functional Differences

  • Chain Length and Physical Properties: this compound’s extended alkyl chains (C29 and C31) suggest higher melting points and lower solubility in polar solvents compared to shorter esters like methyl dotriacontanoate (C33) . Such properties make it suitable for applications in waterproof coatings or biodegradable plastics.
  • Natural vs.

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